molecular formula C13H24N6O B2504650 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 920420-32-2

1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2504650
CAS RN: 920420-32-2
M. Wt: 280.376
InChI Key: ANOZMUFAVIOQLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives can involve various strategies. For instance, the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, which are p38 MAPK inhibitors, is achieved through a Claisen thermal rearrangement as a key step to synthesize the chromene core . This suggests that a similar approach could potentially be applied to the synthesis of 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, with modifications to incorporate the cyclohexyl and tetrazolyl groups.

Another synthesis route is demonstrated in the preparation of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, where urea acts as a leaving group . This method indicates the versatility of urea in synthetic chemistry and its potential role in forming various substituted urea compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. Although the exact structure of 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is not discussed, the structure-activity relationship of similar compounds can be inferred. For example, the presence of the tert-butyl group and the substitution pattern on the urea moiety can significantly influence the biological properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are diverse. The papers provided do not detail reactions specific to 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, but they do mention the use of urea as a leaving group and the synthesis of compounds with potential antiarrhythmic and hypotensive activities . These reactions highlight the reactivity of the urea group and its potential to form various pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are determined by their molecular structure. While the provided papers do not directly discuss the properties of 1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, they do provide examples of urea derivatives with significant biological activities, such as hypotensive and antiarrhythmic effects . These activities suggest that the compound may also possess distinct physical and chemical properties that could be explored for therapeutic applications.

Scientific Research Applications

Metabolism and Toxicological Studies

Research on derivatives of tert-butyl compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), has shown significant insights into their metabolism and potential toxicological effects. For example, BHT and its metabolites have been studied for their metabolic pathways in rats and humans, revealing differences in metabolite profiles and excretion pathways between species (Daniel et al., 1968). These studies are crucial for understanding the safety and environmental impact of such compounds.

Photophysical and Photochemical Applications

Compounds featuring tert-butyl groups and urea linkages have been explored for their photophysical properties and potential applications in photochemical processes. For instance, the study of cyclodextrin complexation with stilbene derivatives has demonstrated the ability of these compounds to undergo photoisomerization, highlighting their applications in developing molecular devices and sensors (Lock et al., 2004).

Angiotensin Receptor Antagonism

Derivatives such as UR-7280, containing tert-butyl and tetrazole groups, have been characterized for their potential as angiotensin AT1 receptor antagonists, indicating their relevance in designing new antihypertensive drugs (de Arriba et al., 1996).

Antiarrhythmic and Hypotensive Activities

Research into 1,3-disubstituted ureas has uncovered compounds with significant antiarrhythmic and hypotensive activities, demonstrating the therapeutic potential of tert-butyl-containing ureas in cardiovascular diseases (Chalina et al., 1998).

properties

IUPAC Name

1-tert-butyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O/c1-13(2,3)15-12(20)14-9-11-16-17-18-19(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOZMUFAVIOQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

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